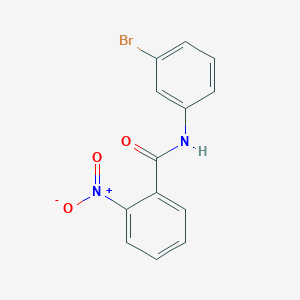![molecular formula C22H18IN3O5 B5802599 [2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate](/img/structure/B5802599.png)
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the iodobenzoate group. One common method involves the reaction of 2-ethoxy-4-formylphenyl hydrazine with 4-nitrobenzaldehyde to form the hydrazone intermediate. This intermediate is then reacted with 2-iodobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Limited industrial applications, primarily in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and the nitrophenyl group are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] benzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-iodobenzoate: Similar structure but with the iodine atom in a different position, potentially altering its chemical properties.
Uniqueness
The presence of both the hydrazone linkage and the iodobenzoate group in [2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate makes it unique compared to similar compounds.
Properties
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18IN3O5/c1-2-30-21-13-15(14-24-25-16-8-10-17(11-9-16)26(28)29)7-12-20(21)31-22(27)18-5-3-4-6-19(18)23/h3-14,25H,2H2,1H3/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMCANXAEKJFTI-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
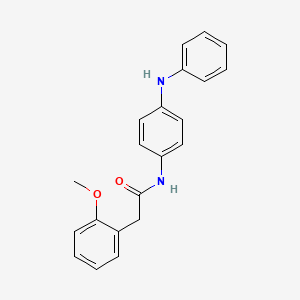

![4-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B5802531.png)
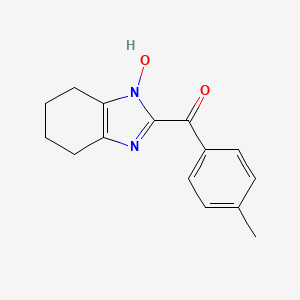
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
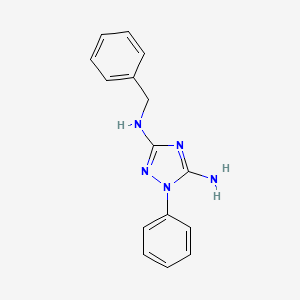
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
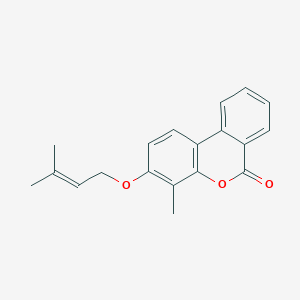
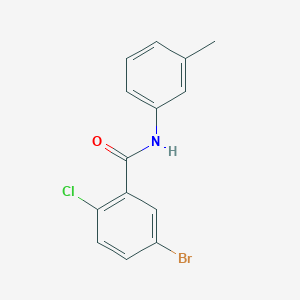
![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
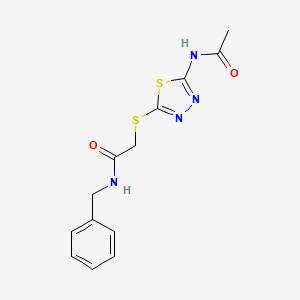
![2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)
